Diethyl 4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE: is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple aromatic rings and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Solvent selection, purification steps, and crystallization techniques are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or ester groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X)
Major Products
The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different pharmacological properties and applications.
Scientific Research Applications
3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Pharmacology: Research focuses on its bioavailability, metabolism, and pharmacokinetics.
Chemistry: It serves as a model compound for studying reaction mechanisms and synthetic methodologies.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in biological systems. By binding to these channels, it inhibits the influx of calcium ions, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular smooth muscle contraction.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.
Felodipine: Known for its high vascular selectivity and use in treating high blood pressure.
Uniqueness
3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural modifications, which may confer distinct pharmacological properties, such as improved bioavailability or selectivity for certain calcium channel subtypes.
Properties
Molecular Formula |
C26H29NO6 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
diethyl 4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H29NO6/c1-6-32-25(28)20-15-27(19-11-8-17(3)9-12-19)16-21(26(29)33-7-2)24(20)18-10-13-22(30-4)23(14-18)31-5/h8-16,24H,6-7H2,1-5H3 |
InChI Key |
UXZRKIHDSAWKTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)OC)OC)C(=O)OCC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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